N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14-18-7-8-20(14)15(22)19-10-11-1-6-17-13(9-11)12-2-4-16-5-3-12/h1-6,9H,7-8,10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHGTYVFYHPXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide typically involves the coupling of a bipyridine derivative with an imidazolidine precursor. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling . These reactions often require palladium or nickel catalysts and are carried out under inert conditions to prevent oxidation.
For instance, the synthesis might start with the preparation of 4-bromo-2,4’-bipyridine, which is then coupled with an imidazolidine derivative in the presence of a palladium catalyst, a base, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically heated to reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product might involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({[2,4’-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: The compound can be reduced under mild conditions to yield different derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while reduction might produce bipyridine derivatives with enhanced electron-donating properties.
Scientific Research Applications
N-({[2,4’-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: It can be used in the design of new materials with specific electronic or photophysical properties, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide largely depends on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a carboxamide linkage with N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 4, ) . However, key differences include:
- Core structure : The target compound uses a 2,4'-bipyridine group, whereas Compound 4 employs a benzimidazolone fused to a piperidine ring.
- Functional groups: The imidazolidinone in the target compound contrasts with the benzimidazolone in Compound 4. The latter includes a chlorine atom and a tolyl group, which may enhance lipophilicity.
Molecular Weight and Physicochemical Properties
The target compound’s lower molecular weight and lack of halogen substituents suggest improved aqueous solubility compared to Compound 4, which contains a chlorine atom.
Biological Activity
N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound's structure includes a bipyridine moiety, which is known for its coordination properties and ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately 244.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with imidazolidine structures often act as enzyme inhibitors. For instance, they may inhibit proteases or other enzymes involved in disease pathways.
- Receptor Modulation : The bipyridine component can interact with various receptors, potentially modulating signaling pathways associated with cancer and inflammation.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antifungal and antibacterial properties.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related bipyridine compounds. It was found that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Research indicated that derivatives of 2-oxoimidazolidine exhibited significant antifungal activity against Phytophthora infestans, suggesting a potential application in agricultural biotechnology .
- Neuroprotective Properties : Another study explored the neuroprotective effects of imidazolidine derivatives, showing that they could reduce oxidative stress and neuronal death in models of neurodegeneration .
Research Findings
Recent studies have highlighted the following findings related to the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound exhibits dose-dependent inhibition of specific enzyme activities, supporting its potential as a therapeutic agent .
- In vivo Efficacy : Animal model studies showed promising results where treatment with this compound led to reduced tumor growth and improved survival rates compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide, and how are critical reaction parameters optimized?
- Methodological Answer : Synthesis of analogous carboxamides often employs multi-step sequences involving aminohydroxamates and ester intermediates. For example, methyl trimethoxyacetate has been used in a four-step process to form cyclic hydroxamic acid derivatives, ensuring regioselectivity and high yields (>70%) under controlled anhydrous conditions . Key parameters include temperature control (50–80°C for cyclization), stoichiometric ratios of bipyridine derivatives (1:1.2 molar ratio), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which analytical techniques are prioritized for structural validation of this compound, and how are crystallographic discrepancies resolved?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformations. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 13.286 Å, b = 9.1468 Å, and c = 10.957 Å have been reported for related carboxamides, achieving an R factor of 0.058 . Conflicting data (e.g., monoclinic vs. orthorhombic systems) are resolved by reprocessing raw diffraction data (using X-AREA/X-RED32 software) and validating hydrogen bonding networks (N–H⋯O interactions at 2.8–3.1 Å distances) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity, particularly for substituent effects on target binding?
- Methodological Answer : SAR optimization focuses on substituent modifications in the bipyridine and imidazolidine moieties. For example:
- Core modifications : Replacing phenylimidazolinone with azabenzimidazolone reduces serum protein binding (e.g., lowering serum shift from 5.2× to 2.8×) .
- Substituent effects : Introducing 2,3-difluorophenyl at the C-6 position enhances potency (IC₅₀ reduction from 120 nM to 15 nM) .
- Bioavailability : Trifluoroethylation of the N-1 amide improves oral bioavailability (from 12% to 38% in rat models) .
Q. What strategies are used to evaluate off-target interactions with G-protein coupled receptors (GPCRs) or ion channels?
- Methodological Answer :
- GPCR screening : Radioligand displacement assays (e.g., using ³H-labeled angiotensin II antagonists) quantify binding affinity (Kᵢ) at AT₁ receptors .
- Ion channel profiling : Patch-clamp electrophysiology assesses blockade of voltage-gated Na⁺/K⁺ channels (e.g., IC₅₀ determination in HEK293 cells) .
- Computational docking : Molecular dynamics simulations (AMBER force field) predict interactions with residues in transmembrane helices (e.g., Tyr₄.₆₀ hydrogen bonding) .
Q. How should contradictions between computational and experimental thermodynamic stability data be addressed?
- Methodological Answer : Discrepancies arise from solvent effects (implicit vs. explicit solvation models) or force field limitations. Resolution involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
